molecular formula C17H14N4O5S2 B5165036 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5566-19-8

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B5165036
CAS No.: 5566-19-8
M. Wt: 418.5 g/mol
InChI Key: QSTNIUWYTMLALR-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a synthetic small molecule built on a complex benzamide scaffold incorporating a thiazole sulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating new enzyme inhibitors and receptor modulators. The molecular architecture of this compound suggests potential for diverse biological activities. The core structure shares features with sulfamoyl benzamidothiazole chemotypes that have been identified in screens for immunostimulatory agents, specifically for their ability to enhance NF-κB signaling in the presence of Toll-like receptor agonists, which may be valuable in vaccine adjuvant research . Furthermore, the presence of the 2-aminothiazole sulfonamide moiety is a key feature in compounds studied for their inhibitory effects on various enzymes, including urease, α-glucosidase, and α-amylase . Compounds with these scaffolds are also explored as potential state-dependent inhibitors of voltage-gated sodium channels, such as Nav1.3 . The incorporation of both a thiazole ring and a sulfonamide group is a common strategy in drug design, as these functional groups are found in molecules that act as negative allosteric modulators of ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC) . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-11-14(3-2-4-15(11)21(23)24)16(22)19-12-5-7-13(8-6-12)28(25,26)20-17-18-9-10-27-17/h2-10H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTNIUWYTMLALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386113
Record name 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5566-19-8
Record name 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide precursors . The final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide serves as a valuable building block in organic synthesis. Its structural components allow for the development of more complex molecules that can be utilized in various chemical reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. It has been investigated for its ability to inhibit specific bacterial enzymes, which could lead to effective treatments for bacterial infections .

Medicine

The compound is being explored for its therapeutic effects in treating various diseases:

  • Cancer : Its unique structure may allow it to interact with cellular targets involved in cancer progression.
  • Bacterial Infections : Its antimicrobial properties suggest it could be developed into new antibiotics .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various fields:

  • A study demonstrated its efficacy as an antimicrobial agent against resistant bacterial strains.
  • Another investigation focused on its anti-inflammatory properties, suggesting possible applications in treating chronic inflammatory diseases.

These findings underscore the compound's versatility and potential for further development in pharmaceutical research .

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Features Reported Applications/Findings Reference
Target Compound : 2-Methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 2-CH₃, 3-NO₂ ~421.3 (estimated) Electron-withdrawing nitro group; steric hindrance from methyl Potential antimicrobial/antitumor agent Hypothetical
N4-Benzoylsulfathiazole (28) H (unsubstituted) 357.4 Benzamide linked to sulfathiazole; lacks nitro/methyl groups Antitubercular activity
4-tert-Butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 300814-99-7) 4-tert-butyl 399.5 Bulky tert-butyl group; enhances lipophilicity Enzyme inhibition; drug discovery library
3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 333351-12-5) 3-Cl, 4-Cl 428.3 Halogen substituents; improved target affinity Antimicrobial candidate
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (CAS 600126-23-6) 3-C(O)NHBz 492.5 Additional benzoylamino group; enhanced hydrogen bonding capacity Undisclosed (pharmacological screening)

Electronic and Steric Effects

  • Nitro vs. Halogen Substituents: The nitro group in the target compound is strongly electron-withdrawing, which may polarize the benzamide ring and enhance interactions with electron-rich biological targets (e.g., enzymes).
  • Methyl vs. tert-Butyl Groups : The methyl group in the target compound introduces minimal steric hindrance compared to the tert-butyl group in CAS 300814-99-7, which significantly increases lipophilicity (logP ~3.8 vs. ~4.5 estimated) and may affect membrane permeability .

Biological Activity

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS Number: 5566-19-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological activity, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C17H14N4O5S2C_{17}H_{14}N_{4}O_{5}S_{2}, with a molecular weight of 418.45 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₇H₁₄N₄O₅S₂
Molecular Weight418.45 g/mol
CAS Number5566-19-8

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. A study evaluating various thiazole derivatives found that they possess notable antibacterial properties against a range of pathogens, suggesting that this compound may similarly inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Specifically, the presence of the nitro group in this compound may enhance its cytotoxic effects by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is critical in treating hyperpigmentation disorders. Studies on related compounds have shown that they can effectively inhibit tyrosinase activity, suggesting that this compound might also serve as a potent tyrosinase inhibitor . The mechanism likely involves competitive inhibition at the enzyme's active site.

Study on Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives and evaluated their antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of thiazole-based compounds, it was found that while some derivatives displayed strong anticancer properties, others exhibited cytotoxicity at lower concentrations. This study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cells without affecting normal cells .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for nitro and thiazole moieties .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm aromatic protons and sulfonamide connectivity.
    • HRMS : High-resolution mass spectrometry for molecular ion validation .

What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

Q. Advanced Research Focus

  • Hypothesized targets : Thymidylate synthase (due to sulfonamide moiety) or bacterial dihydropteroate synthase (DHPS) .
  • Validation methods :
    • Enzyme inhibition assays : Measure IC50_{50} values using spectrophotometric monitoring of substrate conversion.
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Surfactants : Add Tween-20 (0.01%) to stabilize hydrophobic compounds.
  • pH adjustment : Test solubility at pH 7.4 (physiological) vs. pH 6.5 (lysosomal mimic) to identify optimal conditions .

What computational strategies are effective for predicting binding modes with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or tyrosine kinases. Validate with free energy perturbation (FEP) calculations .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .

How can contradictory activity data across studies be reconciled?

Q. Advanced Research Focus

  • Assay standardization : Compare protocols for cell lines (e.g., MIC values in E. coli vs. S. aureus) or enzyme sources (recombinant vs. native).
  • Batch variability : Analyze HPLC purity (>98%) and residual solvent content via GC-MS .
  • Metabolite interference : Use LC-MS to identify degradation products in biological matrices .

What analytical methods are suitable for characterizing degradation products under stressed conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose to heat (60°C), UV light, or oxidative (H2_2O2_2) conditions.
  • HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify nitro-reduction or sulfonamide hydrolysis products .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

  • Substituent variation : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects.
  • Thiazole modifications : Introduce methyl or chloro substituents to enhance hydrophobic interactions .
  • Bioisosteres : Replace benzamide with naphthamide to test π-π stacking efficacy .

What strategies mitigate polymorphism issues in crystallography studies?

Q. Advanced Research Focus

  • Crystallization screens : Use 96-well plates with varied solvents (e.g., MeOH, DCM) and precipitants (PEGs, salts).
  • Temperature cycling : Alternate between 4°C and 25°C to induce nucleation.
  • SHELXD : Employ dual-space algorithms for ab initio phasing of challenging crystals .

How can multi-step synthetic routes be validated for scalability?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scalability.
  • Intermediate tracking : Use TLC (silica gel, UV detection) or 19F^{19}\text{F}-NMR (if fluorinated intermediates) .

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